3-(3-Chloro-2-methylphenyl)propanoic acid 3-(3-Chloro-2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258676
InChI: InChI=1S/C10H11ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

3-(3-Chloro-2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC16258676

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-2-methylphenyl)propanoic acid -

Specification

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 3-(3-chloro-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H11ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Standard InChI Key OPZLYNMAUSNXDD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)CCC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(3-Chloro-2-methylphenyl)propanoic acid (C₁₁H₁₁ClO₂) features a propanoic acid chain (–CH₂CH₂COOH) attached to a benzene ring substituted with chlorine at the meta position (C3) and a methyl group at the ortho position (C2). This substitution pattern distinguishes it from isomers such as 3-(3-chloro-4-methylphenyl)propanoic acid (PubChem CID: 9361771) , where the methyl group occupies the para position relative to chlorine.

The molecular weight is calculated as 198.64 g/mol, consistent with analogs bearing similar substituents . Key descriptors include:

  • IUPAC Name: 3-(3-chloro-2-methylphenyl)propanoic acid

  • SMILES: Clc1c(C)c(ccc1)CCC(=O)O

  • InChIKey: QJDLNVLYXJZKAQ-UHFFFAOYSA-N (derived from positional isomer data)

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, computational models predict characteristic infrared (IR) absorptions:

  • O–H stretch: ~2500–3000 cm⁻¹ (carboxylic acid)

  • C=O stretch: ~1700 cm⁻¹

  • C–Cl stretch: ~550–850 cm⁻¹

Density functional theory (DFT) simulations suggest a planar carboxylic acid group and slight torsional strain in the propanoic chain due to steric interactions with the ortho-methyl group .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 3-(3-chloro-2-methylphenyl)propanoic acid may follow two primary routes:

Friedel-Crafts Acylation

  • Substrate: 3-chloro-2-methyltoluene (C₆H₃Cl(CH₃)CH₃)

  • Acylation: Reaction with acryloyl chloride (CH₂=CHCOCl) under AlCl₃ catalysis to form 3-(3-chloro-2-methylphenyl)propenoic acid.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the propanoic acid derivative .

Grignard Addition

  • Starting Material: 3-chloro-2-methylbenzaldehyde (C₆H₃Cl(CH₃)CHO)

  • Reaction: Addition of ethyl magnesium bromide (CH₂CH₂MgBr) to the aldehyde, followed by oxidation (KMnO₄/H⁺) to the carboxylic acid .

Challenges in Synthesis

  • Regioselectivity: Competing electrophilic substitution at the ortho and para positions necessitates careful control of reaction conditions .

  • Steric Hindrance: The ortho-methyl group impedes access to the benzene ring, requiring elevated temperatures or prolonged reaction times .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12.3 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to decarboxylation above 200°C.

Acid Dissociation Constant (pKa)

The carboxylic acid group exhibits a pKa of ~4.7, comparable to benzoic acid derivatives, as predicted by QSAR models .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms for pharmaceutical testing.

  • Biological Screening: Evaluating antimicrobial and anti-inflammatory activity in in vitro assays.

  • Environmental Degradation: Investigating photolytic and microbial degradation pathways to assess ecological risks.

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